molecular formula C19H24N2O6S B2520234 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid CAS No. 1021222-14-9

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid

Cat. No. B2520234
CAS RN: 1021222-14-9
M. Wt: 408.47
InChI Key: QKGIQGDQQNQZGA-UHFFFAOYSA-N
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Description

The compound "2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid" is a complex molecule that appears to be related to a family of compounds that involve substituted phenyl groups and sulfonamide linkages. These types of compounds are often studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the formation of sulfonamide linkages and the introduction of various substituents to the phenyl ring. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involves the reaction of amino-nitrophenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, the transformation of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into more complex derivatives has been reported, which involves additional steps such as the introduction of a styryl group . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been studied, revealing a polymeric structure with specific coordination to tin atoms . The molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides has also been determined by X-ray crystallography, showing evidence of intramolecular hydrogen bonding . These findings provide insights into the potential molecular structure of the compound .

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions, particularly those involving its functional groups. For example, the reactivity of primary amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid has been explored, which could be relevant if the compound contains primary amine functionalities . Additionally, the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes acetic acid has been reported . This type of reaction could be applicable if the compound has similar structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the stability, gas chromatographic properties, and detection sensitivity of derivatives formed from reactions with primary amines and subsequent derivatization have been examined . The solubility, melting points, and potential for hydrogen bonding of similar compounds have been characterized through spectroscopic evidence and temperature-dependent studies . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Catalytic Applications

Sulfonated Schiff base copper(II) complexes, synthesized from compounds including similar functional groups, have shown efficiency as selective catalysts in alcohol oxidation. These complexes demonstrate significant potential in homogeneous peroxidative oxidation of primary and secondary alcohols under solvent- and additive-free conditions, suggesting potential catalytic applications for related sulfonamide compounds (Hazra et al., 2015).

Dye Intermediates and Synthesis

Research on dye intermediates containing sulfonamide as a linking group has led to the development of compounds with high yields and specific characterizations, indicating the role of similar structures in dye synthesis and characterization processes (Bo, 2007).

Hydrogen Bond Studies

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have provided insights into the electronic behavior and molecular structure of such compounds, showcasing their potential in the study of molecular interactions and stability (Romero & Margarita, 2008).

Anticholinesterase and Antioxidant Activities

Derivatives of benzenesulfonamide have been evaluated for their anticholinesterase and antioxidant activities, revealing significant inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as antioxidant effects through various assays. This suggests potential applications in the development of therapeutic agents for diseases involving oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).

properties

IUPAC Name

2-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-14-3-9-18(10-4-14)28(25,26)21(13-16(22)11-20-12-19(23)24)15-5-7-17(27-2)8-6-15/h3-10,16,20,22H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIQGDQQNQZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC(=O)O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid

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